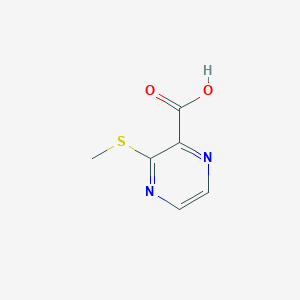

3-(Methylthio)pyrazine-2-carboxylic acid

Description

Overview of Pyrazine (B50134) Scaffolds in Modern Chemical and Biological Sciences

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the design of biologically active molecules. nih.govacs.org Pyrazine scaffolds are prevalent in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. mdpi.comuni.lumdpi.com This structural motif is a key component in numerous clinically approved drugs, underscoring its importance in drug discovery and development. mdpi.comuni.lu

The versatility of the pyrazine nucleus stems from its unique electronic properties and its ability to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking. These interactions are crucial for the binding of molecules to biological targets like enzymes and receptors. acs.org Consequently, pyrazine derivatives have been extensively investigated and have shown efficacy as anticancer, antitubercular, anti-inflammatory, antibacterial, and antidiabetic agents, among others. mdpi.comrjpbcs.comresearchgate.net

Below is an interactive data table summarizing the diverse biological activities associated with pyrazine-containing compounds.

| Biological Activity | Examples of Pyrazine-Containing Drugs/Candidates |

| Anticancer | Bortezomib, Gilteritinib |

| Antitubercular | Pyrazinamide (B1679903) |

| Diuretic | Amiloride |

| Antidiabetic | Glipizide |

| Antiviral | Favipiravir |

Strategic Importance of Carboxylic Acid Functionality within Pyrazine Systems

The incorporation of a carboxylic acid group onto a pyrazine ring, as seen in pyrazine-2-carboxylic acid derivatives, is a strategic decision in medicinal chemistry for several reasons. The carboxylic acid moiety is a versatile functional handle that can be readily converted into a wide range of other functional groups, such as esters, amides, and acid chlorides. researchgate.net This allows for the systematic modification of a molecule's properties, including its solubility, lipophilicity, and ability to interact with biological targets. uni.lunih.gov

Furthermore, the carboxylic acid group itself can play a direct role in a molecule's biological activity. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated to a carboxylate anion, which can form ionic interactions with positively charged residues in a protein's active site. The synthesis of various amides and esters from pyrazine-2-carboxylic acids has been a common strategy to explore new chemical space and identify compounds with enhanced biological profiles. uni.lurjpbcs.com For example, studies on substituted amides of pyrazine-2-carboxylic acids have explored their antimycobacterial and antifungal potential. uni.lu

The Methylthio Substituent in Heterocyclic Design: Implications for 3-(Methylthio)pyrazine-2-carboxylic acid

The methylthio group (-SCH3) is another important substituent in heterocyclic chemistry that can significantly influence a molecule's physicochemical and biological properties. The sulfur atom in the methylthio group is relatively large and polarizable, and it can participate in various non-covalent interactions, including hydrophobic interactions and lone pair-π interactions.

The introduction of a methylthio group can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Moreover, the methylthio group can be a site for metabolism, as the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized metabolites may have different biological activities and pharmacokinetic profiles compared to the parent compound. The reactivity of the methylthio group also allows for its replacement by other functional groups, making it a useful synthetic intermediate.

Current Research Landscape and Future Perspectives for this compound Studies

Currently, the publicly available scientific literature on this compound is limited. While the compound is documented in chemical databases, extensive studies detailing its synthesis, biological activity, or applications are not widely reported. uni.lu This suggests that this compound represents a relatively underexplored area of chemical research.

The lack of extensive research presents a significant opportunity for future investigations. Based on the well-established importance of the pyrazine scaffold, the carboxylic acid functionality, and the methylthio group, several promising research avenues can be envisioned for this compound:

Novel Synthetic Methodologies: The development of efficient and scalable synthetic routes to this compound and its derivatives would be a valuable contribution to heterocyclic chemistry.

Medicinal Chemistry Exploration: Given the broad biological activities of pyrazine derivatives, this compound could serve as a scaffold for the development of new therapeutic agents. Its derivatives could be synthesized and screened for a variety of biological targets, including those involved in cancer, infectious diseases, and inflammatory disorders.

Materials Science Applications: The unique electronic and structural features of this compound could be exploited in the design of novel organic materials, such as organic light-emitting diodes (OLEDs), sensors, or catalysts.

Agrochemical Research: Pyrazine derivatives have also found applications in the agrochemical industry. Investigating the potential of this compound and its derivatives as herbicides, fungicides, or insecticides could lead to the development of new crop protection agents.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZCXPAYNLAMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341569-95-6 | |

| Record name | 3-(methylthio)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylthio Pyrazine 2 Carboxylic Acid and Its Chemical Derivatives

Strategic Approaches to Pyrazine (B50134) Core Construction and Functionalization

The construction and subsequent functionalization of the pyrazine ring are foundational steps in the synthesis of a wide array of pyrazine-containing molecules. nih.govyoutube.comuni.lu

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, can be synthesized through several established methods. slideshare.net A common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. This reaction, followed by oxidation, yields the pyrazine ring. For instance, the reaction of an alpha-diketone with a 1,2-diaminoalkane, followed by oxidation in the presence of copper chromate (B82759) at high temperatures, leads to the formation of pyrazine derivatives. youtube.com

Another versatile method is the self-condensation of α-aminoketones. This dimerization process, followed by oxidation, is a key strategy in the synthesis of complex pyrazine-containing natural products. nih.gov Additionally, the reaction of epoxides with ethylenediamine, followed by oxidation, provides a pathway to pyrazine derivatives. youtube.com The choice of synthetic route often depends on the desired substitution pattern on the pyrazine core.

| Starting Materials | Key Reaction Steps | Product Type |

| α-Diketone and 1,2-Diamine | Condensation, Oxidation | Substituted Pyrazine |

| α-Aminoketones | Dimerization, Oxidation | Symmetrically Substituted Pyrazine |

| Epoxide and Ethylenediamine | Ring Opening, Oxidation | Pyrazine Derivative |

The introduction of a carboxylic acid group onto a pre-formed pyrazine ring is a crucial functionalization step. One common method is the oxidation of an alkyl group attached to the pyrazine ring. For example, the oxidation of a methyl group on the pyrazine ring using a strong oxidizing agent like potassium permanganate (B83412) can yield the corresponding pyrazinecarboxylic acid. orgsyn.org

The introduction of a methylthio group onto the pyrazine scaffold can be achieved through nucleophilic aromatic substitution. A pyrazine ring bearing a suitable leaving group, such as a halogen, can react with a methylthiolate source, like sodium methylthiolate, to introduce the methylthio group. The reactivity of the pyrazine ring towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the nitrogen atoms.

Alternatively, a pyrazine thiol can be methylated using a methylating agent such as methyl iodide or dimethyl sulfate. The pyrazine thiol itself can be prepared from the corresponding pyrazine halide via reaction with a sulfur nucleophile.

Targeted Synthesis of 3-(Methylthio)pyrazine-2-carboxylic acid

The specific synthesis of this compound involves a multi-step sequence that combines the strategies mentioned above. A plausible synthetic route could begin with the formation of a suitably substituted pyrazine ring. For instance, starting with 2,3-dichloropyrazine, one chlorine atom can be selectively displaced by a methylthio group through nucleophilic substitution with sodium methylthiolate. The remaining chlorine atom can then be converted to a carboxylic acid. This could be achieved through a sequence of reactions such as conversion to a Grignard reagent followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions.

Another potential route involves starting with a pyrazine-2-carboxylic acid derivative and introducing the methylthio group at the 3-position. This would likely involve an activation step at the 3-position, followed by reaction with a methylthio nucleophile. The specific conditions for these transformations would need to be carefully optimized to achieve the desired product with good yield and selectivity.

Synthesis of Chemical Derivatives of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of various derivatives, primarily esters and amides. semanticscholar.orgyoutube.comuni.luresearchgate.netnih.govrjpbcs.comresearchgate.netgoogle.com

Esterification of this compound can be accomplished through several standard methods. nih.gov Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride (B1165640), which then readily reacts with an alcohol to form the corresponding ester. researchgate.net Methyl esterification, for example, can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst or by using reagents like dimethyl sulfate. google.comnih.gov

Amidation reactions are crucial for creating a diverse range of derivatives. rjpbcs.com These are typically carried out by activating the carboxylic acid followed by reaction with an amine. Common coupling reagents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and phosphonium-based reagents. rjpbcs.com The use of propylphosphonic anhydride (T3P) has also been reported as an efficient coupling reagent for the synthesis of pyrazine-2-carboxylic acid amides. rjpbcs.com These methods allow for the formation of amide bonds with a wide variety of primary and secondary amines, leading to a library of derivatives with potentially diverse biological activities. nih.gov

| Derivative Type | Reagents and Conditions |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄); or Acyl Chloride/Mixed Anhydride formation followed by Alcohol |

| Amides | Amine, Coupling Reagent (e.g., EDCI, T3P) |

Hydrazide and Related Pyrazine-2-carbohydrazide (B1222964) Derivatives

The synthesis of hydrazides from carboxylic acids is a fundamental transformation in organic chemistry, often serving as a gateway to a variety of other functional groups and heterocyclic systems. In the context of pyrazine chemistry, the formation of pyrazine-2-carbohydrazide derivatives is a well-established process. While direct experimental data for the synthesis of 3-(methylthio)pyrazine-2-carbohydrazide from this compound is not extensively documented in readily available literature, the synthesis can be reliably inferred from standard procedures for analogous pyrazine compounds.

A common and effective method involves a two-step sequence starting from the carboxylic acid. First, the carboxylic acid is converted to an ester, typically a methyl or ethyl ester, to enhance its reactivity. This esterification is usually achieved by reacting the carboxylic acid with the corresponding alcohol under acidic conditions. Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the desired carbohydrazide (B1668358). emanuscript.tech

For instance, a general procedure for the synthesis of pyrazinoic acid hydrazide begins with the esterification of pyrazinoic acid to ethyl pyrazinoate, which is then reacted with hydrazine hydrate. emanuscript.tech This methodology is broadly applicable to substituted pyrazine carboxylic acids. Therefore, this compound would be expected to react with an alcohol (e.g., ethanol) in the presence of a catalyst to form the corresponding ethyl 3-(methylthio)pyrazine-2-carboxylate. This intermediate ester can then be converted to 3-(methylthio)pyrazine-2-carbohydrazide by treatment with hydrazine hydrate.

The resulting carbohydrazide is a versatile intermediate. The hydrazide moiety can undergo condensation reactions with various aldehydes and ketones to form hydrazones, which may exhibit a range of biological activities. ontosight.ai Furthermore, these carbohydrazides can be used as precursors for the synthesis of various heterocyclic systems like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles through reactions with reagents such as carbon disulfide or isothiocyanates. researchgate.netresearchgate.net

A greener, one-step biocatalytic approach for the synthesis of pyrazine-2-carboxylic acid hydrazide from pyrazinamide (B1679903) using the acyltransferase activity of amidase from Bacillus smithii has also been reported. tandfonline.com This method avoids the use of hazardous chemicals and proceeds through hydrazinolysis of the amide. tandfonline.com While this has been demonstrated for the parent pyrazinamide, its applicability to substituted derivatives like a potential 3-(methylthio)pyrazinamide would require further investigation.

Table 1: General Synthesis of Pyrazine-2-carbohydrazides

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Esterification | Pyrazine-2-carboxylic acid, Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Reflux | Ethyl pyrazine-2-carboxylate (B1225951) |

Formation of Pyrazine-Based Metal Complexes and Coordination Compounds

Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of forming a wide array of metal complexes with diverse structures and properties. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as coordination sites, and additional functional groups, such as the carboxylate group in this compound, can also participate in binding to metal ions.

While specific studies on the coordination chemistry of this compound are not extensively reported, the behavior of the closely related pyrazine-2-carboxylate (pca) ligand provides significant insight. Pyrazine-2-carboxylate typically acts as a chelating ligand, coordinating to metal centers through a proximal ring nitrogen atom and one of the carboxylate oxygen atoms. sc.edu This bidentate coordination mode is a common feature in the formation of stable metal complexes.

For example, isostructural coordination complexes of Co(III), Cr(III), and Rh(III) with pyrazine-2-carboxylate, having the general formula M(pca)₃, have been synthesized and characterized. sc.edu In these complexes, the pyrazine-2-carboxylate ligand chelates to the metal center in a tris-chelating arrangement. sc.edu The coordination geometry around the metal ions in these complexes is typically octahedral.

The presence of the methylthio group at the 3-position of the pyrazine ring in this compound could potentially influence its coordination behavior in several ways. The sulfur atom of the methylthio group could act as an additional donor site, potentially leading to tridentate coordination or the formation of bridged polynuclear complexes. However, the coordination of thioether sulfur atoms to metal ions is generally weaker than that of nitrogen or oxygen donors and is dependent on the nature of the metal ion.

The synthesis of these metal complexes is typically achieved by reacting a salt of the desired metal with the pyrazine carboxylic acid ligand in a suitable solvent, sometimes under solvothermal conditions to promote crystallization. The resulting complexes can be characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and various spectroscopic methods. sc.edu

Table 2: Examples of Metal Complexes with Pyrazine-2-carboxylate Ligands

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Co(III) | Co(pca)₃ | Octahedral | sc.edu |

| Cr(III) | Cr(pca)₃ | Octahedral | sc.edu |

| Rh(III) | Rh(pca)₃ | Octahedral | sc.edu |

Catalytic Reactions and Coupling Methodologies in this compound Synthesis

Modern catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, have become indispensable tools for the synthesis of complex heterocyclic molecules. These reactions offer efficient and modular approaches for the construction of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is a powerful method for the formation of C-C bonds. This reaction has been widely applied to the synthesis of substituted pyrazines. rsc.orgmdpi.com

While a direct synthesis of this compound using a Suzuki coupling has not been explicitly detailed, the versatility of this methodology suggests several plausible synthetic routes. For instance, a Suzuki coupling could be employed to introduce a substituent at the 3-position of a pre-functionalized pyrazine-2-carboxylic acid derivative. A key precursor could be a 3-halopyrazine-2-carboxylic acid ester, which could then be coupled with a suitable boron-containing reagent.

Alternatively, a decarbonylative Suzuki cross-coupling of a pyrazine carboxylic acid with an arylboronic acid has been reported for the synthesis of heterobiaryls. nih.gov This approach demonstrates the utility of pyrazine carboxylic acids as coupling partners.

The synthesis of substituted pyrazines often involves the coupling of halopyrazines with various boronic acids. rsc.org For example, 5-halo-2-(methylthio)pyrazines have been shown to undergo Suzuki coupling with arylboronic acids in excellent yields, indicating that the methylthio group is compatible with these reaction conditions. rsc.org This suggests that a 3-halo-2-carboxypyrazine derivative could be a viable precursor to 3-substituted pyrazine-2-carboxylic acids via Suzuki coupling.

The general conditions for Suzuki coupling on pyrazine rings typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent like 1,4-dioxane (B91453) or DMF. Microwave irradiation has also been shown to accelerate these reactions. rsc.org

Table 3: General Conditions for Suzuki Coupling on Pyrazine Rings

| Component | Examples |

|---|---|

| Pyrazine Substrate | Halopyrazines, Pyrazine triflates |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

Application of Specific Coupling Reagents (e.g., Propylphosphonic Anhydride, T3P)

Propylphosphonic anhydride, commonly known as T3P®, is a versatile and widely used coupling reagent for the formation of amide bonds directly from carboxylic acids and amines. mmv.orgimperial.ac.uk It is valued for its high efficiency, mild reaction conditions, and the ease of removal of its byproducts. commonorganicchemistry.com T3P® has been successfully employed in the synthesis of a wide range of amides, including those derived from heterocyclic carboxylic acids. nih.gov

The mechanism of T3P®-mediated amidation involves the activation of the carboxylic acid by the anhydride to form a mixed phosphonic-carboxylic anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the corresponding amide. commonorganicchemistry.com A base, such as pyridine (B92270) or a tertiary amine, is typically added to neutralize the acidic byproducts.

While a specific application of T3P® for the amidation of this compound is not explicitly described in the available literature, its general utility in coupling various carboxylic acids with amines makes it a highly suitable reagent for this transformation. ijsrset.comijsrset.com For example, T3P® has been used for the synthesis of amides from other substituted pyrazine-2-carboxylic acids. nih.gov

The reaction would involve treating a mixture of this compound and a desired amine with T3P® in a suitable aprotic solvent such as ethyl acetate (B1210297) or dichloromethane, in the presence of a base like diisopropylethylamine (DIPEA) or pyridine. The reaction typically proceeds at room temperature and provides the target amide in good to excellent yields. ijsrset.com

Table 4: General Protocol for T3P®-Mediated Amide Synthesis

| Reactants | Reagents | Solvent | Conditions |

|---|

Comprehensive Spectroscopic and Structural Elucidation of 3 Methylthio Pyrazine 2 Carboxylic Acid

Vibrational Spectroscopy: In-depth Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers profound insights into the molecular structure, functional groups, and bonding arrangements within 3-(Methylthio)pyrazine-2-carboxylic acid. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the known vibrational modes of its constituent functional groups and structurally related pyrazine (B50134) derivatives. nanoient.orgnanoient.org

The vibrational spectrum of this compound is dominated by the characteristic modes of the pyrazine ring, the carboxylic acid group, and the methylthio substituent.

The carboxylic acid group gives rise to several distinct and intense bands. The O-H stretching vibration of the carboxylic acid dimer is expected to appear as a broad band in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration is another prominent feature, generally observed between 1725-1700 cm⁻¹ for carboxylic acid dimers. The in-plane O-H bending and C-O stretching vibrations are coupled and result in bands around 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹.

The pyrazine ring has a set of characteristic vibrations. Aromatic C-H stretching vibrations are typically found in the region of 3100-3000 cm⁻¹. nanoient.org The ring stretching vibrations, involving C-C and C-N bonds, produce a series of bands in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are expected in the ranges of 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively.

The methylthio group (-SCH₃) contributes with its own characteristic vibrations. The C-H stretching vibrations of the methyl group are anticipated in the 2950-2850 cm⁻¹ range. The C-S stretching vibration is typically weaker and appears in the 700-600 cm⁻¹ region.

An interactive data table summarizing the expected characteristic vibrational bands for this compound is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FTIR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Functional Group |

| O-H stretch (dimer) | 3300-2500 (broad) | Weak or not observed | Carboxylic Acid |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Pyrazine Ring |

| Aliphatic C-H stretch | 2950-2850 | 2950-2850 | Methylthio Group |

| C=O stretch | 1725-1700 | 1725-1700 | Carboxylic Acid |

| Aromatic Ring stretch (C-C, C-N) | 1600-1400 | 1600-1400 | Pyrazine Ring |

| O-H in-plane bend / C-O stretch | 1440-1395 | 1440-1395 | Carboxylic Acid |

| C-O stretch / O-H in-plane bend | 1300-1200 | 1300-1200 | Carboxylic Acid |

| C-H in-plane bend | 1300-1000 | 1300-1000 | Pyrazine Ring |

| C-H out-of-plane bend | 900-675 | 900-675 | Pyrazine Ring |

| C-S stretch | 700-600 | 700-600 | Methylthio Group |

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule, particularly concerning the orientation of the carboxylic acid and methylthio groups relative to the pyrazine ring. The planarity of the pyrazine ring is expected to be maintained. The rotational isomers (conformers) around the C-C bond connecting the carboxylic acid to the ring and the C-S bond of the methylthio group could lead to subtle shifts in the vibrational frequencies of the associated functional groups.

For instance, the formation of intramolecular hydrogen bonds, if sterically feasible, could influence the position and shape of the O-H and C=O stretching bands. However, in the solid state, intermolecular hydrogen bonding leading to the formation of carboxylic acid dimers is the more probable and dominant interaction. Detailed conformational analysis would likely require computational modeling (e.g., Density Functional Theory, DFT) to predict the vibrational spectra of different conformers and compare them with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR Investigations

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazine ring, the methylthio group, and the carboxylic acid. The two protons on the pyrazine ring are in different chemical environments and are expected to appear as doublets due to mutual coupling. Based on the analysis of similar pyrazine derivatives, the proton at position 5 is likely to be downfield shifted compared to the proton at position 6 due to the electronic effects of the substituents. The methyl protons of the -SCH₃ group would appear as a singlet, typically in the range of 2.4-2.6 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often greater than 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. The carbon atoms of the pyrazine ring will resonate in the aromatic region, and their specific chemical shifts will be influenced by the electron-donating nature of the methylthio group and the electron-withdrawing nature of the carboxylic acid group. The carbon atom attached to the sulfur (C3) and the carbon bearing the carboxylic acid (C2) will be significantly deshielded. The methyl carbon of the -SCH₃ group is expected to appear in the upfield region of the spectrum.

Below is an interactive data table with predicted ¹H and ¹³C NMR chemical shifts.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyrazine H-5 | ~8.5 - 8.7 | ~145 - 150 | Doublet |

| Pyrazine H-6 | ~8.3 - 8.5 | ~140 - 145 | Doublet |

| -SCH₃ | ~2.5 - 2.7 | ~15 - 20 | Singlet |

| -COOH | >10 (broad) | Not Applicable | Singlet |

| Pyrazine C-2 | Not Applicable | ~150 - 155 | Singlet |

| Pyrazine C-3 | Not Applicable | ~155 - 160 | Singlet |

| -COOH | Not Applicable | ~165 - 175 | Singlet |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two pyrazine ring protons, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of the pyrazine carbon signals (C5 and C6) based on the assignment of their attached protons.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound and for elucidating its fragmentation pathways, which can provide further structural confirmation.

For this compound (C₆H₆N₂O₂S), the predicted monoisotopic mass is approximately 170.0144 Da. uni.lu HRMS would be able to confirm this exact mass, thereby verifying the elemental composition.

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire -COOH radical (45 Da). Another likely fragmentation pathway would involve the cleavage of the methyl group from the sulfur atom, resulting in the loss of a methyl radical (•CH₃, 15 Da). Subsequent fragmentation of the pyrazine ring could also occur.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Excited State Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. For pyrazine derivatives, these transitions primarily involve π → π* and n → π* electronic promotions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding lone pair electrons on the nitrogen atoms, are of lower intensity and appear at longer wavelengths.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have become invaluable for predicting and interpreting the electronic spectra of molecules. researchgate.netrsc.orgmdpi.com These computational methods can model the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other transitions, providing insights into the nature of the excited states. researchgate.net For this compound, TD-DFT calculations would likely predict several absorption bands in the UV region. A hypothetical summary of such predicted data is presented in the table below.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 230 | 0.45 | HOMO-1 → LUMO | π → π |

| 275 | 0.20 | HOMO → LUMO | π → π |

| 320 | 0.05 | HOMO → LUMO+1 | π → π |

| 360 | 0.01 | n → π | n → π* |

The characterization of the excited states involves understanding the distribution of electron density upon photoexcitation. Natural Transition Orbital (NTO) analysis can be employed to visualize the "hole" left in the occupied orbital and the "particle" in the virtual orbital, offering a clear picture of the charge redistribution during an electronic transition. researchgate.net For this compound, it is expected that the lower energy transitions would involve significant charge transfer character, potentially from the methylthio group and the pyrazine ring to the carboxylic acid moiety.

X-ray Diffraction and Other Advanced Structural Techniques for Pyrazine-Based Compounds

While spectroscopic methods provide information about the electronic and vibrational properties of a molecule, X-ray diffraction (XRD) stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the crystal structure, including bond lengths, bond angles, and torsional angles.

For pyrazine-based compounds, X-ray crystallography provides invaluable insights into their molecular geometry and intermolecular interactions. For instance, a study on pyrazine-2,5-dicarboxylic acid dihydrate revealed the planarity of the pyrazine ring and detailed the hydrogen bonding network involving the carboxylic acid groups and water molecules. researchgate.net Although a specific crystal structure for this compound is not publicly available, it is anticipated that its crystal structure would be stabilized by a network of hydrogen bonds involving the carboxylic acid group and the nitrogen atoms of the pyrazine ring.

The data obtained from an X-ray diffraction experiment is typically presented in a crystallographic information file (CIF), which contains a wealth of information about the crystal structure. A hypothetical table of crystallographic data for a pyrazine derivative is provided below to illustrate the type of information that can be obtained.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 5.20 |

| c (Å) | 15.40 |

| β (°) | 105.2 |

| Volume (ų) | 657.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.620 |

Other advanced structural techniques that can complement X-ray diffraction for the study of pyrazine-based compounds include neutron diffraction, which is particularly useful for accurately locating hydrogen atoms, and solid-state NMR spectroscopy, which provides information about the local environment of atomic nuclei in the solid state. These techniques, in combination, offer a comprehensive understanding of the structural features of these important heterocyclic compounds.

Advanced Computational and Theoretical Studies of 3 Methylthio Pyrazine 2 Carboxylic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy. Studies on pyrazine (B50134) derivatives provide a framework for understanding the properties of 3-(Methylthio)pyrazine-2-carboxylic acid. nanoient.orgnanoient.org

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For pyrazine derivatives, this is typically achieved using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). nanoient.org This process calculates the molecular structure corresponding to the lowest energy state on the potential energy surface.

While specific experimental data for this compound is limited, calculations on analogous compounds like 3-amino-2-pyrazinecarboxylic acid reveal key structural features. nanoient.org The pyrazine ring is generally planar, with substituents causing minor deviations. The optimization also yields important energetic data. nanoient.org

Table 1: Calculated Energetic Properties for a Pyrazine Carboxylic Acid Derivative

| Property | Value |

|---|---|

| Total Energy | -586.93 Hartrees |

| Zero-point vibrational energy | 90.45 kcal/mol |

| Rotational constants (GHz) | 1.64, 0.89, 0.58 |

| Dipole Moment | 1.98 Debye |

Note: Data is based on calculations for the analogous compound 3-amino-2-pyrazinecarboxylic acid and serves as a theoretical proxy.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are used to determine the energies of these orbitals. For pyrazine derivatives, the HOMO is typically distributed over the pyrazine ring and the substituent groups, while the LUMO is also delocalized across the aromatic system. The energy gap reveals the potential for intramolecular charge transfer. nanoient.orgnanoient.org

Table 2: Frontier Molecular Orbital Energies for a Pyrazine Carboxylic Acid Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.43 |

Note: Energies are calculated for the analogous compound 3-amino-2-pyrazinecarboxylic acid and provide an estimate of electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map displays different potential values on the electron density surface, typically color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral or zero potential.

In pyrazine derivatives, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich regions (red), making them potential sites for interaction with electrophiles. nanoient.orgnanoient.org Conversely, the hydrogen atoms, particularly the one on the carboxylic acid group, would exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction. researchgate.net

For a molecule like this compound, significant interactions are expected between the lone pair orbitals of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the pyrazine ring. These π → π* and n → π* interactions lead to intramolecular charge transfer and resonance stabilization. For instance, in the related 3-amino-2-pyrazinecarboxylic acid, strong interactions are observed between the lone pair of the amino nitrogen (n) and the π* orbitals of the C=C and C=N bonds within the ring, indicating significant delocalization. nanoient.orgnanoient.org

Conceptual DFT provides a set of descriptors that quantify global and local reactivity. chemrxiv.org Global descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), describe the reactivity of the molecule as a whole. Local reactivity is assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. researchgate.netmdpi.com

These parameters are calculated from the energies of the HOMO and LUMO. A high electrophilicity index suggests a molecule is a good electron acceptor. The Fukui functions, when condensed to individual atoms, can pinpoint which atoms are most likely to participate in a reaction. mdpi.com For pyrazine systems, the nitrogen atoms and specific carbons on the ring are often identified as key reactive sites. researchgate.net

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | μ² / 2η | Electron-accepting capability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For pyrazine derivatives, QSAR studies have been conducted to predict various biological activities, such as antiproliferative or toxic effects. semanticscholar.orgresearchgate.net These studies typically involve calculating a wide range of molecular descriptors for each derivative, which can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or topological in nature. researchgate.net

Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build the QSAR model. semanticscholar.org For example, a QSAR analysis of pyrazine toxicity showed that parameters like total energy (ET) and HOMO energy (EHOMO), calculated via DFT, played a significant role in predicting the biological activity. researchgate.net Such models, once validated, can be used to screen virtual libraries of novel this compound derivatives to identify candidates with potentially enhanced activity. semanticscholar.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-2-pyrazinecarboxylic acid |

| Pyridine (B92270) |

| Pyridazine |

| Pyrimidine |

| Tetramethyl pyrazine |

| 2-methyl-6-phenylethynylpyridine (MPEP) |

| 2,4-dinitrochlorobenzene |

Predictive Models for Biological Activities (e.g., Antimicrobial Potency)

Computational chemistry offers powerful tools for predicting the biological activities of novel compounds, such as this compound and its derivatives, thereby accelerating drug discovery efforts. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are pivotal in this regard, establishing mathematical relationships between the chemical structures of compounds and their biological activities or properties. researchgate.netijournalse.org

For pyrazine derivatives, these models have been successfully employed to predict a range of activities, including antimicrobial potency. jetir.orgnih.gov By analyzing a series of related compounds, researchers can identify key molecular descriptors that correlate with their biological effects. These descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment), steric, or topological in nature. researchgate.netnih.gov For instance, studies on pyrazine-thiadiazole hybrids have utilized Density Functional Theory (DFT) modeling to explore spatial configurations and frontier molecular orbitals (HOMO-LUMO), which are crucial for estimating chemical reactivity and antimicrobial efficacy. nih.govnih.gov

Molecular docking is another predictive tool that simulates the interaction between a ligand (the compound of interest) and a biological target, such as a protein or enzyme. researchgate.net This technique can predict the binding affinity and orientation of the compound within the active site of the target, providing insights into its potential mechanism of action. For example, docking studies of pyrazine-2-carboxylic acid derivatives with Mycobacterium tuberculosis InhA protein have been used to correlate binding scores with experimental minimum inhibitory concentration (MIC) values. researchgate.net Similarly, molecular docking has been used to investigate the potential of pyrazine sulfonamide derivatives as inhibitors of transpeptidase, a key enzyme in bacterial cell wall synthesis. jetir.org

The development of predictive models for the antimicrobial potency of this compound would involve synthesizing a library of derivatives and evaluating their activity against various microbial strains. mdpi.com The experimental data, combined with calculated molecular descriptors, would then be used to build and validate robust QSAR models. Such models can then be used to virtually screen new, unsynthesized derivatives to prioritize those with the highest predicted activity for synthesis and further testing. researchgate.net

Table 1: Examples of Predictive Modeling in Pyrazine Derivatives

| Pyrazine Derivative Class | Target/Activity | Computational Method | Key Findings |

| Pyrazine-2-carboxylic acid derivatives | Mycobacterium tuberculosis InhA | Molecular Docking | Correlation between rerank score and experimental MIC value. researchgate.net |

| Pyrazine sulfonamides | Transpeptidase (Staphylococcus aureus) | Molecular Docking | Identification of strong interactions and inhibition potential. jetir.org |

| Pyrazine-thiadiazole hybrids | Dihydrofolate reductase (DHFR) | DFT Modeling, Molecular Docking | Correlation of HOMO-LUMO energies with antimicrobial activity; strong binding to the target receptor. nih.govnih.gov |

| General Pyrazine Derivatives | Antiproliferative (BGC823) | QSAR (MLR and ANN) | High correlation between experimental and predicted activity. researchgate.net |

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a powerful computational lens to investigate the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.gov For a molecule like this compound, MD simulations can elucidate its conformational landscape, revealing the energetically favorable shapes it can adopt. This is crucial as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.

The process involves solving Newton's equations of motion for the atoms in the system, allowing the molecule to explore different conformations. By analyzing the trajectory of the simulation, researchers can identify stable and transient structures, calculate the relative populations of different conformers, and understand the transitions between them. This information is vital for understanding how the molecule might bind to a biological target.

In the context of drug design, MD simulations are often used to refine the results of molecular docking. nih.gov While docking provides a static snapshot of a potential binding pose, MD simulations can assess the stability of this pose over time, providing a more realistic picture of the ligand-receptor interaction. nih.gov For instance, if this compound were docked into the active site of a target enzyme, an MD simulation could reveal whether the initial binding mode is stable or if the molecule reorients to form more favorable interactions.

Furthermore, MD simulations can be used to study the impact of solvent on the conformation of this compound. The presence of water molecules can significantly influence the molecule's shape through hydrogen bonding and other non-covalent interactions. Understanding this influence is critical for predicting its behavior in a biological system.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for elucidating the intricate details of chemical reactions, offering insights into mechanisms and pathways that are often difficult to probe experimentally. For this compound, theoretical calculations can be employed to investigate its synthesis and potential chemical transformations.

One common approach is the use of Density Functional Theory (DFT) to map out the potential energy surface of a reaction. This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and intermediates. The energies of these species can be calculated to determine the activation energy of the reaction, which is a key factor in determining its rate.

For example, the synthesis of pyrazine derivatives often involves condensation reactions. nih.govnih.gov Computational studies can model these reactions step-by-step, providing a detailed picture of bond formation and breaking. This can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the desired product. For instance, in the synthesis of pyrazine-2-carboxylic acid derivatives, computational methods could be used to compare different coupling reagents to identify the most efficient one. rjpbcs.com

Furthermore, computational elucidation of reaction mechanisms can aid in understanding the formation of byproducts. By exploring alternative reaction pathways, it is possible to identify the conditions that favor the formation of unwanted products and thus devise strategies to minimize their formation.

Theoretical calculations can also be used to predict the reactivity of this compound in various chemical environments. By analyzing its electronic structure, such as the distribution of electron density and the energies of its molecular orbitals, it is possible to predict which parts of the molecule are most likely to be involved in chemical reactions. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Methylthio Pyrazine 2 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyrazine (B50134) ring is a primary site for a variety of chemical modifications, including the formation of esters, amides, and hydrazides, as well as decarboxylation under certain conditions.

Esterification, Amidation, and Hydrazide Formation

The carboxylic acid functionality of 3-(methylthio)pyrazine-2-carboxylic acid readily undergoes esterification with various alcohols, such as methanol (B129727), ethanol, and propanol, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification, proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. The reaction is reversible and often requires conditions that favor the formation of the ester, such as the removal of water or the use of a large excess of the alcohol.

Similarly, amidation can be achieved by reacting this compound with amines. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride. This is commonly accomplished by treating the carboxylic acid with thionyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. A variety of amines, including substituted anilines, can be used in this reaction, leading to a diverse range of pyrazine-2-carboxamides.

The synthesis of hydrazides from this compound involves its reaction with hydrazine (B178648) hydrate (B1144303). This reaction is analogous to amidation and typically proceeds by first converting the carboxylic acid to its corresponding ester, which then reacts with hydrazine hydrate to yield the carbohydrazide (B1668358). This transformation is a key step in the synthesis of various heterocyclic compounds and other derivatives.

Table 1: Examples of Reactions at the Carboxylic Acid Moiety

| Product Type | Reactant | Reagents | General Reaction |

|---|---|---|---|

| Ester | Alcohol (e.g., Methanol, Ethanol) | Acid Catalyst (e.g., H₂SO₄) | Esterification |

Decarboxylation Pathways

The decarboxylation of this compound, which involves the removal of the carboxyl group as carbon dioxide, is a potential transformation under specific conditions. While simple aromatic carboxylic acids are generally stable, the presence of certain substituents can facilitate this reaction. For pyrazine-2-carboxylic acids, thermal decarboxylation can occur, although the conditions may be harsh. The mechanism of decarboxylation often involves the formation of a carbanionic intermediate at the 2-position of the pyrazine ring. The stability of this intermediate is a key factor in determining the feasibility of the reaction. The electron-withdrawing nature of the pyrazine ring can help to stabilize this negative charge. The methylthio group, being an electron-donating group, might influence the rate of decarboxylation. Catalytic methods, for instance using silver carbonate and acetic acid in DMSO, have been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids and could potentially be applied to this compound. organic-chemistry.org

Reactions at the Methylthio Group

The methylthio group at the 3-position is another reactive center in the molecule, susceptible to oxidation and transformations involving the cleavage of the sulfur-methyl bond.

Oxidation Reactions: Sulfoxide (B87167) and Sulfone Formation

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. This is a common transformation for thioethers and can be achieved using a variety of oxidizing agents. Mild oxidation, for instance with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, typically yields the 3-(methylsulfinyl)pyrazine-2-carboxylic acid (the sulfoxide). The use of a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to the 3-(methylsulfonyl)pyrazine-2-carboxylic acid (the sulfone). These oxidation reactions are significant as they can modulate the electronic properties and biological activity of the molecule.

Table 2: Oxidation Products of the Methylthio Group

| Product | Oxidizing Agent | Oxidation State of Sulfur |

|---|---|---|

| 3-(Methylsulfinyl)pyrazine-2-carboxylic acid | m-CPBA (1 equiv.) or H₂O₂ | +4 (Sulfoxide) |

| 3-(Methylsulfonyl)pyrazine-2-carboxylic acid | m-CPBA (>2 equiv.) or excess H₂O₂ | +6 (Sulfone) |

Demethylthiolation and Related Transformations

Reactivity of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its reactivity towards both electrophilic and nucleophilic substitution reactions. The substituents already present on the ring, the methylthio group at position 3 and the carboxylic acid group at position 2, further modulate this reactivity.

The electron-withdrawing nature of the pyrazine ring generally makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution on benzene rings. numberanalytics.com The methylthio group, on the other hand, is an ortho-, para-directing and activating group. masterorganicchemistry.com In the context of the pyrazine ring, the interplay of these two groups would direct incoming electrophiles. The electron-donating methylthio group would activate the ring towards electrophilic attack, while the carboxylic acid and the ring nitrogens would deactivate it. The likely positions for electrophilic attack would be positions 5 and 6, which are ortho and para to the activating methylthio group, and meta to the deactivating carboxylic acid group.

Conversely, the electron-deficient nature of the pyrazine ring makes it more susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present. While the methylthio group is not a typical leaving group, its oxidized forms (sulfoxide and sulfone) can be. Nucleophilic attack would be favored at the positions ortho or para to the electron-withdrawing nitrogen atoms. The presence of the carboxylic acid and the oxidized methylthio group would further activate the ring towards nucleophilic attack.

Electrophilic and Nucleophilic Substitution Reactions

The pyrazine ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive and resonance effects of the two nitrogen atoms. The presence of a carboxylic acid group, a potent deactivating group, further diminishes the ring's electron density, making electrophilic substitution reactions on this compound highly challenging. thieme-connect.describd.com Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which are common for many aromatic systems, are not readily observed on the pyrazine nucleus under standard conditions. thieme-connect.de For such transformations to occur, the presence of strong activating groups on the pyrazine ring is typically required. thieme-connect.de The methylthio group (-SCH₃) can exhibit a dual electronic effect; while it is inductively electron-withdrawing, it can also be a weak π-donor through its lone pairs of electrons. However, in the context of the highly deactivated pyrazine ring, this weak activating effect is generally insufficient to promote electrophilic substitution.

Conversely, the electron-deficient character of the pyrazine ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing carboxylic acid group. Nucleophilic substitution on the pyrazine ring of this compound would typically involve the displacement of a suitable leaving group. In the absence of a halogen or other conventional leaving group on the ring, direct nucleophilic substitution of a hydrogen atom is generally not a facile process. thieme-connect.de However, the methylthio group itself can potentially act as a leaving group under certain conditions, being displaced by strong nucleophiles.

More commonly, nucleophilic attack can occur at the carbon atom of the carboxylic acid group (a nucleophilic acyl substitution), leading to the formation of derivatives such as amides and esters. researchgate.netnih.gov This type of reaction proceeds via the initial formation of a more reactive acyl intermediate, such as an acyl chloride, which is then readily attacked by a nucleophile.

Table 1: Predicted Substitution Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Outcome | Rationale |

| Electrophilic Substitution | |||

| Nitration | HNO₃/H₂SO₄ | No reaction or decomposition | The pyrazine ring is strongly deactivated by the two nitrogen atoms and the carboxylic acid group, making it resistant to electrophilic attack. thieme-connect.describd.com |

| Halogenation | Br₂/FeBr₃ | No reaction | The electron-deficient nature of the pyrazine nucleus prevents classical electrophilic halogenation. thieme-connect.de |

| Nucleophilic Substitution | |||

| Amination (on the ring) | NaNH₂ | Unlikely to occur without a leaving group | Direct nucleophilic substitution of hydrogen is rare on pyrazine rings. thieme-connect.de |

| Amide Formation | 1. SOCl₂ 2. R₂NH | 3-(Methylthio)pyrazine-2-carboxamide | Nucleophilic acyl substitution at the carboxylic acid group is a feasible and common reaction for pyrazinecarboxylic acids. researchgate.netnih.govmdpi.com |

| Esterification | ROH, H⁺ catalyst | 3-(Methylthio)pyrazine-2-carboxylate ester | Fischer esterification is a standard method for converting carboxylic acids to esters. |

Reduction and Hydrogenation of the Pyrazine Nucleus

The aromatic pyrazine ring can be reduced to yield dihydropyrazines, tetrahydropyrazines, or fully saturated piperazines, depending on the reducing agent and reaction conditions. The complete reduction of the pyrazine nucleus is a synthetically useful transformation. A variety of reducing systems have been employed for the hydrogenation of pyrazines, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a common method for the reduction of the pyrazine ring. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The conditions for these reactions, including pressure, temperature, and choice of catalyst, can be tailored to achieve either partial or complete reduction of the pyrazine ring. The presence of the carboxylic acid and methylthio substituents on the ring of this compound may influence the rate and outcome of the hydrogenation. For instance, the sulfur atom in the methylthio group can sometimes act as a catalyst poison, potentially requiring specific catalyst systems or harsher conditions for a successful reduction.

Chemical reduction methods can also be employed. These may involve the use of dissolving metal reductions, such as sodium in a protic solvent like ethanol, or the use of metal hydrides. The choice of reducing agent will determine the extent of reduction. The complete reduction of the pyrazine ring to a piperazine (B1678402) is a common outcome with strong reducing agents.

Table 2: Potential Reduction and Hydrogenation Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Catalytic Hydrogenation | |||

| Complete Reduction | H₂, Pd/C, high pressure | 3-(Methylthio)piperidine-2-carboxylic acid | Catalytic hydrogenation is a standard method for the complete saturation of the pyrazine ring. thieme-connect.de The methylthio group may require specific catalyst considerations to avoid poisoning. |

| Partial Reduction | H₂, specific catalyst and conditions | Dihydropyrazine or Tetrahydropyrazine derivatives | Achieving selective partial reduction can be challenging and is highly dependent on the reaction conditions. |

| Chemical Reduction | |||

| Dissolving Metal Reduction | Na, EtOH | 3-(Methylthio)piperidine-2-carboxylic acid | This method is known to effectively reduce aromatic heterocyclic systems. thieme-connect.de |

Biological Activities and Molecular Mechanisms of 3 Methylthio Pyrazine 2 Carboxylic Acid and Its Analogs

Antimicrobial Activity Profile

The antimicrobial potential of 3-(methylthio)pyrazine-2-carboxylic acid and its analogs has been explored against a range of pathogenic microorganisms. The core pyrazine-2-carboxylic acid structure is a key pharmacophore, with various substitutions on the pyrazine (B50134) ring significantly influencing the spectrum and potency of activity.

Antibacterial Spectrum and Potency

Derivatives of pyrazine-2-carboxylic acid have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of novel pyrazine-2-carboxylic acid derivatives incorporating piperazine (B1678402) moieties were synthesized and evaluated. Among these, the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, an analog, showed the highest antimicrobial activity. rjpbcs.comresearchgate.net The minimum inhibitory concentration (MIC) values for several of these compounds were determined against various clinical isolates, indicating a broad spectrum of activity. For instance, certain derivatives were found to be effective against E. coli with MIC values of 50 µg/mL, while others were active against P. aeruginosa at 25 µg/mL. rjpbcs.com

Further research into N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed potent activity against extensively drug-resistant (XDR) Salmonella Typhi. One analog, in particular, exhibited a strong antibacterial effect with a MIC of 6.25 mg/mL and a significant zone of inhibition. mdpi.com The inclusion of biologically active components like pyrazines and piperazines into a single molecular structure has been a strategy to enhance these biological activities. rjpbcs.com

| Compound/Analog Class | Bacterial Strain | Reported Activity (MIC) |

|---|---|---|

| Pyrazine-2-carboxylic acid-piperazine derivatives | E. coli | 50 µg/mL |

| Pyrazine-2-carboxylic acid-piperazine derivatives | P. aeruginosa | 25 µg/mL |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analog (5d) | XDR S. Typhi | 6.25 mg/mL |

Antifungal Efficacy

The antifungal properties of pyrazine-2-carboxylic acid analogs have also been investigated, though with more variable results. Studies on certain 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid showed only poor in vitro antifungal effects against a panel of tested strains, with MIC values ranging from 31.25 to 500 μmol·dm⁻³. nih.gov However, other pyrazine derivatives have shown more promise. For example, 2-ethyl-5-methyl pyrazine, a volatile organic compound, displayed a potent inhibitory effect on the mycelial growth of the fungus Ceratocystis fimbriata, the causative agent of black spot disease in sweet potatoes. nih.gov At a concentration of 50 μL/plate, this compound achieved 100% inhibition of mycelial growth. nih.gov Similarly, a series of pyrazine-2-carboxylic acid-piperazine derivatives were tested against the fungus C. albicans, with some compounds showing efficacy at a MIC value of 3.125 µg/mL. rjpbcs.com

Antimycobacterial Evaluation and Resistance Mechanisms (e.g., Pyrazinoic Acid Analogs)

The most significant area of investigation for pyrazine-2-carboxylic acid analogs is their antimycobacterial activity, stemming from the importance of Pyrazinamide (B1679903) (PZA) in tuberculosis treatment. nih.gov PZA is a prodrug that is converted into its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. nih.govasm.orgnih.govresearchgate.netresearchgate.net POA is the foundational structure for compounds like this compound.

Esters of pyrazinoic acid have been shown to possess substantially better activity than PZA against susceptible Mycobacterium tuberculosis isolates and are also active against PZA-resistant isolates. nih.gov This suggests that these analogs may not require activation by pyrazinamidase, thus bypassing the most common mechanism of PZA resistance, which involves loss-of-function mutations in this enzyme. nih.govresearchgate.net For example, compounds such as pyrazinoic acid pivaloyloxymethyl ester and pyrazinoic acid n-octyl ester have demonstrated highly bactericidal activity against M. tuberculosis, M. avium, and M. intracellulare under conditions where PZA shows little to no activity. asm.org Similarly, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, a more lipophilic derivative of POA, exerted high antimycobacterial activity against M. tuberculosis H37Rv with a MIC of 1.56 μg·mL⁻¹. nih.gov

The development of POA analogs aims to improve potency and overcome resistance. nih.govresearchgate.net Studies on structure-activity relationships have found that alkylamino-group substitutions at the 3 and 5 positions of the POA ring can result in compounds that are 5 to 10-fold more potent than POA itself. nih.gov

| Pyrazinoic Acid Analog | Mycobacterial Strain | Reported Activity |

|---|---|---|

| Pyrazinoic acid pivaloyloxymethyl ester | M. tuberculosis, M. avium, M. intracellulare | Highly bactericidal at 50-100 mg/ml |

| Pyrazinoic acid n-octyl ester | M. tuberculosis, M. avium, M. intracellulare | Highly bactericidal at 100-200 mg/ml |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | MIC = 1.56 µg·mL⁻¹ |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | MIC = 3.13 µg·mL⁻¹ |

Interaction with Biological Targets: Enzymatic Modulation and Receptor Binding

The biological activity of this compound and its analogs is a direct result of their interaction with specific molecular targets within microbial cells. The pyrazine ring is not merely an aromatic isostere but an active moiety capable of forming multiple interactions with proteins. researchgate.netnih.govacs.org

Identification of Key Enzymes and Receptors

Research into the mechanism of action of pyrazinoic acid (POA), the parent compound, has identified several key enzymatic targets in Mycobacterium tuberculosis.

PanD (Aspartate Decarboxylase) : A crucial enzyme in the biosynthesis of coenzyme A, which is essential for the bacterium. nih.govresearchgate.net POA has been shown to bind to PanD, inducing its targeted degradation. nih.govresearchgate.netresearchgate.net The crystal structure of PanD bound to POA has been resolved, providing a basis for the rational design of new, more potent analogs. nih.govresearchgate.net

Fatty Acid Synthase Type I (FASI) : POA and its n-propyl ester have been found to inhibit FASI in replicating tubercle bacilli. researchgate.net This inhibition disrupts the synthesis of new fatty acids, which are critical for the growth and replication of the mycobacterium. researchgate.net

DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase) : Based on structural similarities to known inhibitors, DprE1 has been identified as a potential target for some pyrazinoic acid derivatives. nih.gov DprE1 is a key enzyme involved in the synthesis of the mycobacterial cell wall.

Ribosomal Protein S1 (RpsA) : While once proposed as a target for POA, more recent studies have demonstrated that M. tuberculosis RpsA does not bind to POA, shifting the focus to other targets like PanD. researchgate.net

For antibacterial activity outside of mycobacteria, glucosamine-6-phosphate (GlcN-6-P) synthase has been identified as a likely target for certain pyrazine-2-carboxylic acid-piperazine derivatives. rjpbcs.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of pyrazine-2-carboxylic acid derivatives with their protein targets. These computational analyses reveal the specific atomic-level interactions that stabilize the ligand-protein complex.

The interactions of pyrazine-based ligands with proteins are multifaceted and include hydrogen bonds, π-interactions, coordination to metal ions, and van der Waals forces. researchgate.netnih.govacs.orgaun.edu.eg The pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, which is a common and critical interaction. researchgate.netnih.govacs.org

Docking studies of pyrazine-2-carboxylic acid derivatives against mycobacterial targets have provided detailed insights:

InhA Protein : The docking of several pyrazine-2-carboxylic acid derivatives with the M. tuberculosis InhA protein showed good binding interactions. One derivative exhibited a low rerank score of -86.4047 kcal/mol, forming three hydrogen bonds (with Gly14, Thr39, and Phe41) and five π-π interactions, suggesting a strong binding affinity that may correlate with its MIC value. researchgate.netsemanticscholar.orgresearchgate.net

DprE1 : In silico experiments with 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids docked to DprE1 indicated that modifications to the linker region did not negatively affect the binding, supporting its potential as a target. nih.gov

In the context of general antibacterial action, docking simulations with GlcN-6-P synthase showed that active pyrazine-piperazine compounds could interact with key residues such as Asp123, Gly99, and His97, validating the in vitro findings. rjpbcs.com

| Compound/Analog Class | Protein Target | Key Findings from Docking Studies |

|---|---|---|

| Pyrazine-2-carboxylic acid derivative (1c) | M. tuberculosis InhA | Rerank Score: -86.4047 kcal/mol. H-bonds with Gly14, Thr39, Phe41. π-π interactions with Phe41, Leu63, Gly14, Thr39, Ile95. |

| Pyrazine-2-carboxylic acid derivative (1a) | M. tuberculosis InhA | Rerank Score: -79.3431 kcal/mol. H-bond with Val65. π-π interactions with Gly96, Ile16, Val65. |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | M. tuberculosis DprE1 | Linker modification does not negatively influence binding. |

| Pyrazine-piperazine derivative (P4) | GlcN-6-P synthase | High docking score; interacts with residues Asp123, Gly99, His97. |

Elucidation of Molecular Mechanisms of Action (e.g., GlcN-6-P Synthase, VirB11 ATPase Inhibition)

While direct studies on the molecular mechanisms of this compound are limited, research into its structural analogs provides significant insights into its probable modes of action. The pyrazine-2-carboxylic acid scaffold is a key feature in molecules designed to inhibit specific enzymatic targets.

GlcN-6-P Synthase Inhibition: Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in microbial biochemistry and is considered a promising target for antimicrobial agents. Molecular docking studies have been performed on various pyrazine-2-carboxylic acid derivatives to investigate their potential as inhibitors of this enzyme. In one such study, novel derivatives were synthesized and showed good inhibition potential against GlcN-6-P synthase in silico. For instance, the derivative (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone exhibited a high docking score, suggesting that the inhibition of GlcN-6-P synthase may be a key mechanism for the antibacterial activity of this class of compounds. rjpbcs.com This suggests that this compound may also interact with this enzyme.

VirB11 ATPase Inhibition: The VirB11 ATPase is an essential component of the Type IV secretion system in pathogenic bacteria, such as Helicobacter pylori, providing the energy for the translocation of virulence factors into host cells. mdpi.com Consequently, it is a key target for the development of new antibacterial agents. Research has identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics and competitive inhibitors of the H. pylori VirB11 ATPase, HP0525. researchgate.net While structurally distinct from this compound, these findings highlight the potential of the broader pyrazine class to interact with ATPase active sites.

| Enzyme Target | Compound Class | Key Findings |

| GlcN-6-P Synthase | Pyrazine-2-carboxylic acid derivatives | Molecular docking studies suggest good inhibition potential, indicating a possible antibacterial mechanism. rjpbcs.com |

| VirB11 ATPase (HP0525) | Imidazo[1,2-a]pyrazine derivatives | Identified as competitive inhibitors, acting as ATP mimics. researchgate.net |

Metabolic Fate and Biotransformation Pathways

The metabolic fate of pyrazine derivatives is of significant interest, particularly for those used as pharmaceuticals or found in food products. The biotransformation of alkyl-substituted pyrazines often involves the oxidation of the alkyl side chains.

Studies on 2,3,5-trimethylpyrazine, a key flavor compound found in roasted coffee, have shown that it is metabolized in humans primarily through the oxidation of its methyl groups. nih.gov The dominant metabolites found in urine are dimethylpyrazine-2-carboxylic acids, indicating that a primary metabolic pathway involves the conversion of a methyl group into a carboxylic acid. nih.gov This metabolic process is catalyzed by cytochrome P-450 enzymes, which first form primary alcohols that are subsequently oxidized. semanticscholar.org This suggests that the methylthio group of this compound could undergo similar oxidative metabolism.

Role in Pyrazinamide Metabolism: Formation of Pyrazinoic Acid